molecular formula C10H12N4S B5518375 4-Methyl-5-thia-1,12,13,14-tetrazatricyclo[9.3.0.02,6]tetradeca-2(6),3,11,13-tetraene

4-Methyl-5-thia-1,12,13,14-tetrazatricyclo[9.3.0.02,6]tetradeca-2(6),3,11,13-tetraene

Cat. No.: B5518375
M. Wt: 220.30 g/mol
InChI Key: YIKDLBUEPADOLU-UHFFFAOYSA-N
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Description

4-Methyl-5-thia-1,12,13,14-tetrazatricyclo[9.3.0.02,6]tetradeca-2(6),3,11,13-tetraene is a complex heterocyclic compound that features a unique arrangement of sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-thia-1,12,13,14-tetrazatricyclo[9.3.0.02,6]tetradeca-2(6),3,11,13-tetraene typically involves multi-step organic reactions. The process often starts with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms. Common reagents used in these reactions include sulfur sources like thiourea and nitrogen sources such as hydrazine derivatives. The reaction conditions usually involve heating and the use of solvents like ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-thia-1,12,13,14-tetrazatricyclo[9.3.0.02,6]tetradeca-2(6),3,11,13-tetraene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

4-Methyl-5-thia-1,12,13,14-tetrazatricyclo[9.3.0.02,6]tetradeca-2(6),3,11,13-tetraene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-5-thia-1,12,13,14-tetrazatricyclo[9.3.0.02,6]tetradeca-2(6),3,11,13-tetraene involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound containing sulfur and nitrogen atoms, known for its biological activities.

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiazole derivative with similar chemical properties and applications.

    Dabrafenib: A clinically used anticancer drug containing a thiazole nucleus.

Uniqueness

4-Methyl-5-thia-1,12,13,14-tetrazatricyclo[9.3.0.02,6]tetradeca-2(6),3,11,13-tetraene is unique due to its complex structure and the presence of multiple reactive sites, which allow it to participate in a wide range of chemical reactions. Its diverse applications in various fields of science and industry further highlight its significance .

Properties

IUPAC Name

4-methyl-5-thia-1,12,13,14-tetrazatricyclo[9.3.0.02,6]tetradeca-2(6),3,11,13-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-6-8-9(15-7)4-2-3-5-10-11-12-13-14(8)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKDLBUEPADOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)CCCCC3=NN=NN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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